molecular formula C17H12ClNO2 B5353785 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile

Cat. No.: B5353785
M. Wt: 297.7 g/mol
InChI Key: MUUFTRULSIATIP-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile, also known as CBN, is a chemical compound that belongs to the class of cannabinoids. It is a derivative of the cannabis plant, and it has been found to possess several therapeutic properties. The compound has gained significant attention in recent years due to its potential use in the treatment of various medical conditions.

Mechanism of Action

The exact mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex network of receptors and enzymes that regulate various physiological processes. This compound is thought to bind to the CB1 and CB2 receptors, which are found throughout the body and brain. This binding activity is believed to modulate the release of neurotransmitters and regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. It has also been found to have sedative effects, which make it a potential treatment option for sleep disorders. This compound has also been found to have anxiolytic effects, which make it a potential treatment option for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile in lab experiments is its availability. The compound can be synthesized relatively easily, and it is readily available for research purposes. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the exploration of its potential use in the treatment of various medical conditions. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, more research is needed to understand the precise mechanism of action of the compound and its interactions with the ECS.

Synthesis Methods

The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile involves several steps, starting with the extraction of the cannabis plant material. The extracted material is then purified and subjected to a series of chemical reactions to produce the final product. One of the most common methods of synthesizing this compound involves the oxidation of tetrahydrocannabinol (THC) under acidic conditions. This method produces this compound as a byproduct.

Scientific Research Applications

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile has been found to possess several therapeutic properties, including anti-inflammatory, analgesic, and anti-convulsant effects. It has also been found to be effective in the treatment of sleep disorders, anxiety, and depression. The compound has been studied extensively in animal models, and the results have been promising. However, more research is needed to determine the safety and efficacy of this compound in humans.

Properties

IUPAC Name

(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-3-2-4-12(5-11)14(9-19)6-13-7-16-17(8-15(13)18)21-10-20-16/h2-8H,10H2,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUFTRULSIATIP-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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